molecular formula C7H6F3NO2 B1404292 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 1184172-42-6

4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1404292
CAS No.: 1184172-42-6
M. Wt: 193.12 g/mol
InChI Key: REXOLJLGWUTEIJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with hydroxy, methoxy, and trifluoromethyl groups

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of trifluoromethylpyridine derivatives often involves vapor-phase reactions. For example, simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride can be employed to obtain trifluoromethylpyridine derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group further enhances its properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methoxy-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-5-4(12)2-3-11-6(5)7(8,9)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXOLJLGWUTEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270648
Record name 3-Methoxy-2-(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184172-42-6
Record name 3-Methoxy-2-(trifluoromethyl)-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184172-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(trifluoromethyl)-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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